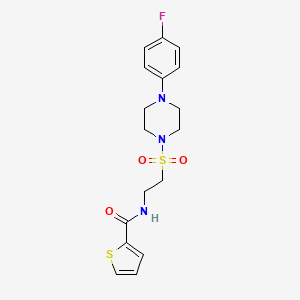

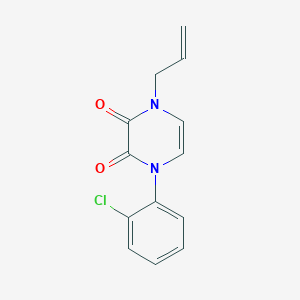

1-allyl-4-(2-chlorophenyl)pyrazine-2,3(1H,4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

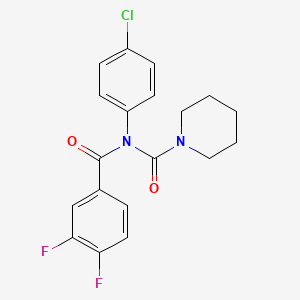

1-Allyl-4-(2-chlorophenyl)pyrazine-2,3(1H,4H)-dione, commonly known as ACPPD, is a pyrazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. ACPPD is a heterocyclic compound that contains a pyrazine ring and a chlorophenyl group attached to it.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of similar compounds like 1-p-Chlorophenyl-3,4-propano-4,5,6,7-tetrahydroindazol-5,5-dicarbonsäuredimethylester, a product of dimethylbicyclo [4.4.0]decane-2,10-dione-5,5-dicarboxylate and p-chlorophenylhydrazine, has been analyzed. It crystallizes in a specific space group, indicating the synthesis of a pyrazol ring and the positions of various groups in the molecule (Jager & Otterbein, 1980).

Synthesis and Properties

A series of substituted benzo[c]pyrazolo[1:2-a]pyrazol-1:9-diones, similar in structure to the specified compound, has been prepared and studied. The properties of these substances, including their conversion into different derivatives under various conditions, have been documented, providing insights into the chemistry of related pyrazolone compounds (Veibel & Lillelund, 1957).

Pharmaceutical Applications

While avoiding specific details on drug use and side effects, it's important to note the pharmaceutical relevance of similar compounds. For instance, derivatives of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine, which have structural similarities, have been synthesized for antimicrobial and anti-inflammatory applications (Kendre, Landge, & Bhusare, 2015).

Chemical Synthesis Techniques

Studies on the selective oxidation of steroidal allylic alcohols have identified that certain aromatic amines, like pyrazine, are effective in this process. This indicates the chemical utility of pyrazine derivatives in facilitating specific chemical transformations (Parish, Scott, Dickerson, & Dykes, 1984).

Catalysis in Chemical Synthesis

Mild basic ionic liquids have been used to catalyze the synthesis of pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, showcasing the potential of pyrazine derivatives in catalysis under ambient and solvent-free conditions (Shaterian & Mohammadnia, 2012).

properties

IUPAC Name |

1-(2-chlorophenyl)-4-prop-2-enylpyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-2-7-15-8-9-16(13(18)12(15)17)11-6-4-3-5-10(11)14/h2-6,8-9H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMUNESITSPQAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CN(C(=O)C1=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-4-(2-chlorophenyl)pyrazine-2,3(1H,4H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride](/img/structure/B2679304.png)

![tert-Butyl (8,8-dioxido-8-thia-2-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B2679305.png)

![N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2679307.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B2679313.png)

![(2S)-3-(2-chlorophenyl)-2-(2-phenylacetamido)-N-(4-(((9R)-7,10,13,21-tetraoxo-8,11,14,20-tetraazaspiro[4.17]docosan-9-yl)methyl)phenyl)propanamide](/img/structure/B2679317.png)

![(2Z)-2-cyano-N-(4-ethoxyphenyl)-3-[3-methyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2679318.png)

![3-(4-bromobenzyl)-1,7-dimethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2679321.png)